

6-Ethoxy-2-fluoro-3-methylphenylboronic acid synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	6-Ethoxy-2-fluoro-3-methylphenylboronic acid
Cat. No.:	B1426784

[Get Quote](#)

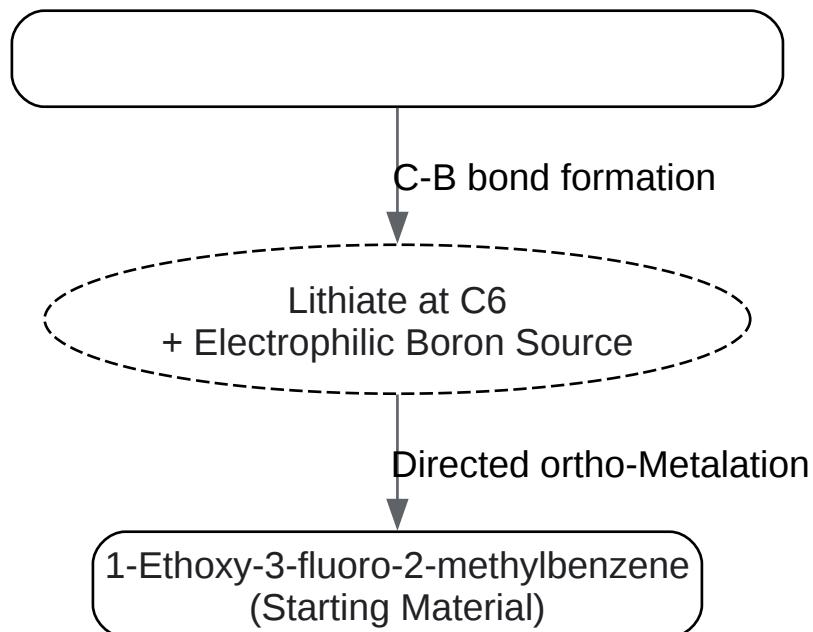
An In-Depth Technical Guide to the Synthesis of **6-Ethoxy-2-fluoro-3-methylphenylboronic Acid**

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of **6-Ethoxy-2-fluoro-3-methylphenylboronic acid** (CAS No: 1451391-66-4).^[1] ^[2] As a substituted arylboronic acid, this compound is a valuable building block in modern synthetic organic chemistry, particularly in the realm of drug discovery and materials science. Its utility primarily stems from its role as a coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This document details a robust synthetic protocol, discusses the underlying chemical principles, outlines methods for characterization, and explores the compound's applications. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Compound Identification and Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its synthesis and application.


Property	Value	Source
CAS Number	1451391-66-4	[1] [2]
Molecular Formula	C ₉ H ₁₂ BFO ₃	[1] [2]
Molecular Weight	198.00 g/mol	Calculated
LogP	2.34	[1]
Hydrogen Bond Acceptors	3	[1]
Hydrogen Bond Donors	2	[1]
Rotatable Bond Count	3	[1]

Safety and Handling

While specific GHS data for this compound is not detailed in the provided search results, as a boronic acid derivative, it should be handled with standard laboratory precautions. Assume the compound is an irritant to the eyes, skin, and respiratory system. Always use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and work in a well-ventilated fume hood.

Synthetic Strategy: Retrosynthetic Analysis

The most effective and widely adopted method for the synthesis of multi-substituted phenylboronic acids is through a directed ortho-metallation followed by borylation. This strategy offers high regioselectivity and is tolerant of various functional groups. The retrosynthetic analysis for **6-ethoxy-2-fluoro-3-methylphenylboronic acid** identifies 1-ethoxy-3-fluoro-2-methylbenzene as the key starting material.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic pathway for the target boronic acid.

The ethoxy group is a potent ortho-directing group for lithiation. The reaction involves deprotonation at the carbon atom adjacent (ortho) to the ethoxy group using a strong organolithium base, followed by quenching the resulting aryllithium intermediate with a boron electrophile.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for synthesizing structurally similar 4-chloro-2-fluoro-3-substituted-phenylboronic acids.^{[3][4]}

Reagents and Materials

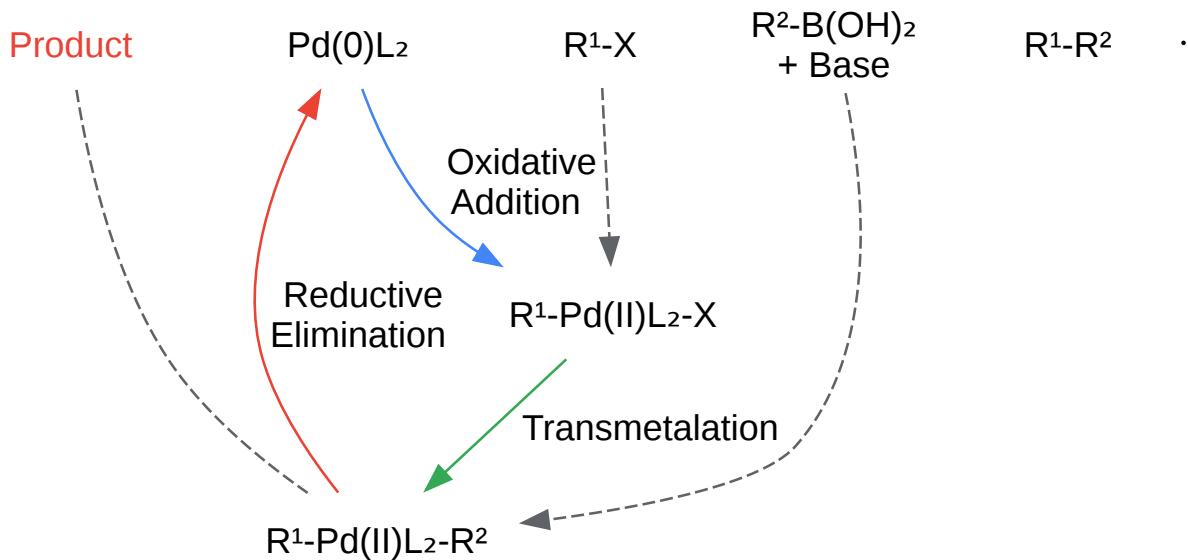
Reagent	Formula	M.W.	Moles (equiv)	Quantity
1-Ethoxy-3-fluoro-2-methylbenzene	C ₉ H ₁₁ FO	154.18	1.0	(e.g., 10.0 g)
n-Butyllithium (n-BuLi)	C ₄ H ₉ Li	64.06	1.1	(e.g., 28.1 mL, 2.5 M in hexanes)
Trimethyl borate	B(OCH ₃) ₃	103.91	1.2	(e.g., 8.8 mL)
Anhydrous Tetrahydrofuran (THF)	C ₄ H ₈ O	72.11	-	(e.g., 100 mL)
2M Hydrochloric Acid (HCl)	HCl	36.46	-	(q.s. to pH ~2)
Ethyl Acetate (EtOAc)	C ₄ H ₈ O ₂	88.11	-	(For extraction)
Brine (Saturated NaCl)	NaCl	58.44	-	(For washing)
Anhydrous Magnesium Sulfate (MgSO ₄)	MgSO ₄	120.37	-	(For drying)

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the synthesis process.

Step-by-Step Procedure


- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-ethoxy-3-fluoro-2-methylbenzene (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF).
 - Causality: Anhydrous conditions are critical as n-butyllithium is a highly reactive organometallic reagent that is readily quenched by water.^[4] An inert nitrogen atmosphere prevents reaction with oxygen and moisture.
- Lithiating: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1-2 hours.
 - Causality: The low temperature is essential to control the exothermic lithiation reaction and prevent undesirable side reactions or loss of regioselectivity.^[4]
- Borylation: While maintaining the temperature at -78 °C, add trimethyl borate (1.2 eq) dropwise. The reaction mixture is stirred at this temperature for another hour.
 - Causality: The highly nucleophilic aryllithium species attacks the electrophilic boron atom of the trimethyl borate to form a boronate ester intermediate.^[3]
- Hydrolysis (Workup): Remove the cooling bath and allow the reaction mixture to warm slowly to room temperature. Once at room temperature, carefully quench the reaction by adding 2M hydrochloric acid until the aqueous layer is acidic (pH ≈ 2).
 - Causality: The acidic workup hydrolyzes the boronate ester intermediate to the desired boronic acid and neutralizes any remaining base.
- Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
- Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography to yield pure **6-ethoxy-2-fluoro-3-methylphenylboronic acid**.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of **6-ethoxy-2-fluoro-3-methylphenylboronic acid** is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide (or triflate), enabling the synthesis of complex biaryl and related structures which are common motifs in pharmaceuticals.^{[5][6][7]}

The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.^[5]

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

This reaction is renowned for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts, making it a cornerstone of modern medicinal chemistry.^{[5][8]}

Conclusion

The synthesis of **6-ethoxy-2-fluoro-3-methylphenylboronic acid** via directed ortho-metalation and borylation is a reliable and scalable method. This guide provides the necessary theoretical background and a practical, step-by-step protocol for its successful preparation. As a versatile building block, this compound offers significant potential for the development of novel pharmaceuticals and advanced materials, empowering researchers to construct complex molecular architectures with precision and efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (6-ethoxy-2-fluoro-3-methylphenyl)boronic acid - C9H12BFO3 | CSSB00009990063 [chem-space.com]
- 2. aobchem.com [aobchem.com]
- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 4. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. nbino.com [nbino.com]
- 8. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Ethoxy-2-fluoro-3-methylphenylboronic acid synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1426784#6-ethoxy-2-fluoro-3-methylphenylboronic-acid-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com